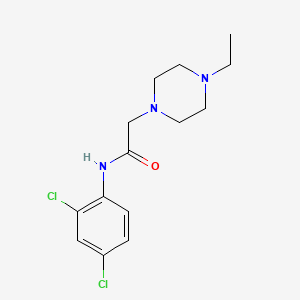
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as Etomidate, is a potent intravenous anesthetic agent used for induction and maintenance of anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica and approved for clinical use in 1972. Etomidate is a non-barbiturate anesthetic that acts on the gamma-aminobutyric acid (GABA) receptor in the central nervous system (CNS).
作用機序
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide acts on the GABA receptor in the CNS, enhancing the inhibitory effects of GABA on neuronal activity. This leads to a decrease in neuronal excitability and ultimately produces the anesthetic effect. N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has a rapid onset of action and a short duration of action, making it ideal for induction of anesthesia.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has a number of physiological effects, including a decrease in blood pressure and heart rate, as well as respiratory depression. It also has a number of biochemical effects, including inhibition of cortisol synthesis by the adrenal glands. This can lead to adrenal insufficiency in some patients, particularly those receiving prolonged infusions of N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has a number of advantages for use in laboratory experiments. It has a well-established mechanism of action and is a potent and reliable anesthetic agent. It also has a rapid onset of action and a short duration of action, making it ideal for use in experiments that require precise timing. However, N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide also has a number of limitations, including its potential to cause adrenal insufficiency and its effects on the immune system.
将来の方向性
There are a number of future directions for research on N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. One area of interest is the development of new anesthetics that are more selective for specific subtypes of the GABA receptor. Another area of interest is the investigation of the effects of N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide on the immune system and its potential use as an immunosuppressive agent. Additionally, there is ongoing research into the effects of N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide on memory and cognition, as well as its potential use in the treatment of neurological disorders such as epilepsy.
合成法
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is synthesized from 2,4-dichlorobenzoyl chloride and 4-ethyl-1-piperazinecarboxylic acid in the presence of a base to form the intermediate 2,4-dichloro-phenyl-2-(4-ethyl-1-piperazinyl)acetic acid. The intermediate is then reacted with thionyl chloride to form the acid chloride, which is subsequently treated with ammonia to form the final product, N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide.
科学的研究の応用
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is widely used in scientific research as a tool to study the GABA receptor and its role in the CNS. It has been used to investigate the mechanisms of action of other anesthetic agents and to develop new anesthetics with improved properties. N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has also been used to study the effects of anesthesia on memory and cognition, as well as the effects of anesthesia on the immune system.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O/c1-2-18-5-7-19(8-6-18)10-14(20)17-13-4-3-11(15)9-12(13)16/h3-4,9H,2,5-8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQIZWHDVOIKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5304154.png)

![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol](/img/structure/B5304161.png)
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5304172.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)

![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)


![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)